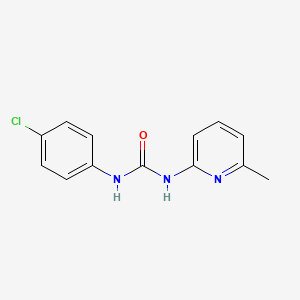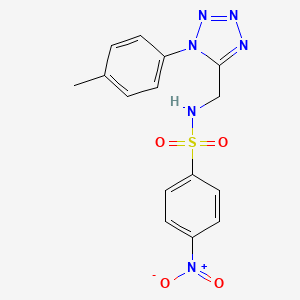
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as NTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NTB is a sulfonamide derivative that contains a tetrazole ring, which makes it a promising compound for drug development.
Mécanisme D'action
The mechanism of action of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This compound has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. In addition, this compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in lab experiments is that it is a relatively simple compound to synthesize. It also has a range of potential applications in medicinal chemistry, which makes it a promising compound for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are several future directions for research on 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of carbonic anhydrase and other enzymes and receptors. Another direction is to explore its potential applications in drug development, particularly in the development of new antibiotics and anticancer drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form this compound. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied as a potential inhibitor of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-11-2-4-12(5-3-11)20-15(17-18-19-20)10-16-26(24,25)14-8-6-13(7-9-14)21(22)23/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQPSOTAKLDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


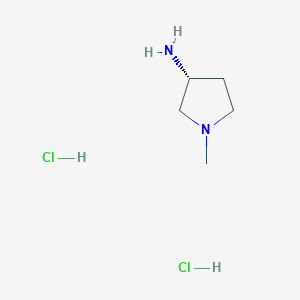
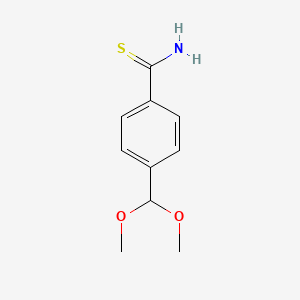
![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)


![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)
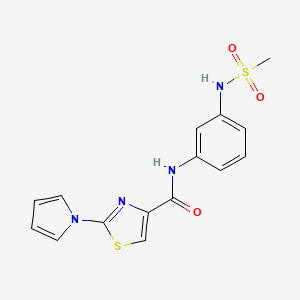
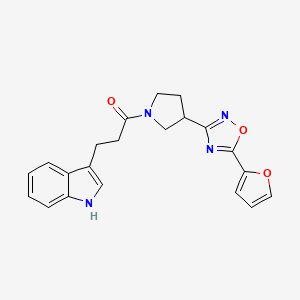
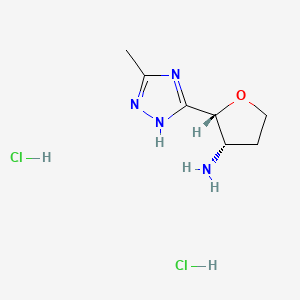
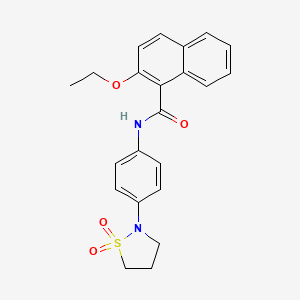
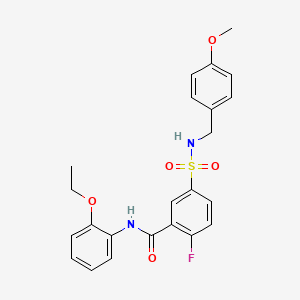
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
